molecular formula C20H18Cl2N2O7S B10852887 [4-Chloro-2-({1-[(4-chlorophenyl)sulfonyl]-3,7-dioxo-1,4-diazepan-6-yl}methyl)phenoxy]acetic acid

[4-Chloro-2-({1-[(4-chlorophenyl)sulfonyl]-3,7-dioxo-1,4-diazepan-6-yl}methyl)phenoxy]acetic acid

Cat. No.: B10852887
M. Wt: 501.3 g/mol
InChI Key: MZKGVXPHEXNJSG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-2q involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the diazepane ring: This is achieved through a series of cyclization reactions.

    Introduction of the sulfonyl group: This step involves sulfonylation reactions using appropriate sulfonyl chlorides.

    Attachment of the phenoxyacetic acid moiety: This is typically done through etherification reactions.

Industrial Production Methods

Industrial production of Rac-2q may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed for purification .

Chemical Reactions Analysis

Types of Reactions

Rac-2q undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in the compound.

    Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Rac-2q has a wide range of applications in scientific research:

Mechanism of Action

Rac-2q exerts its effects by inhibiting the activity of chymase, an enzyme involved in the conversion of angiotensin I to angiotensin II. This inhibition occurs through the binding of Rac-2q to the active site of chymase, preventing the enzyme from interacting with its natural substrates. This mechanism is crucial for its potential therapeutic applications in conditions such as hypertension and heart failure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Rac-2q

Rac-2q is unique due to its specific structure, which allows it to effectively inhibit chymase. Its combination of functional groups and molecular configuration provides it with high affinity and specificity for its target enzyme, making it a valuable compound in both research and therapeutic contexts .

Properties

Molecular Formula

C20H18Cl2N2O7S

Molecular Weight

501.3 g/mol

IUPAC Name

2-[4-chloro-2-[[1-(4-chlorophenyl)sulfonyl-3,7-dioxo-1,4-diazepan-6-yl]methyl]phenoxy]acetic acid

InChI

InChI=1S/C20H18Cl2N2O7S/c21-14-1-4-16(5-2-14)32(29,30)24-10-18(25)23-9-13(20(24)28)7-12-8-15(22)3-6-17(12)31-11-19(26)27/h1-6,8,13H,7,9-11H2,(H,23,25)(H,26,27)

InChI Key

MZKGVXPHEXNJSG-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(CC(=O)N1)S(=O)(=O)C2=CC=C(C=C2)Cl)CC3=C(C=CC(=C3)Cl)OCC(=O)O

Origin of Product

United States

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